molecular formula C20H23BrN2O3 B247485 1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine

1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine

Cat. No.: B247485
M. Wt: 419.3 g/mol
InChI Key: DTBOGCNCUPMBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine, also known as BMBP, is a chemical compound with potential applications in scientific research. BMBP belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine involves its interaction with the dopamine D2 receptor, leading to the activation of downstream signaling pathways. This activation leads to the release of dopamine, which is a neurotransmitter involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant effects on the dopamine system, leading to changes in motor activity and reward-related behavior. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine in lab experiments include its high selectivity for the dopamine D2 receptor and its potential as a therapeutic agent for neurological disorders. However, the limitations include its complex synthesis method and the need for further research to fully understand its biological effects.

Future Directions

There are several potential future directions for the study of 1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine. These include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent for neurological disorders, and the development of more efficient synthesis methods for the compound.
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its activity as a dopamine D2 receptor agonist makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. Further research is needed to fully understand its biological effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 3-bromo-4-methoxybenzylamine with 2-methoxybenzoyl chloride in the presence of a base, followed by the reaction with piperazine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit activity as a dopamine D2 receptor agonist, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C20H23BrN2O3/c1-25-18-6-4-3-5-16(18)20(24)23-11-9-22(10-12-23)14-15-7-8-19(26-2)17(21)13-15/h3-8,13H,9-12,14H2,1-2H3

InChI Key

DTBOGCNCUPMBFC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)Br

Origin of Product

United States

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